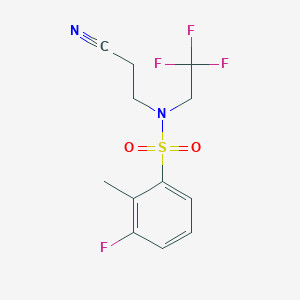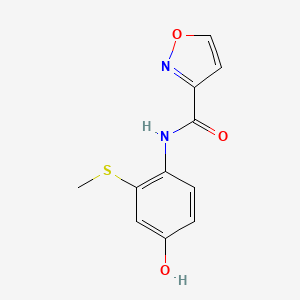
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea, also known as ETC-1922159, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders. In
作用机制
PTP1B is a negative regulator of insulin signaling, which means that it dephosphorylates and inactivates key signaling molecules such as insulin receptor and insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea enhances insulin signaling and glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and metabolic control in vivo.
Biochemical and Physiological Effects:
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been shown to improve glucose tolerance, insulin sensitivity, and other markers of metabolic health in preclinical models of type 2 diabetes and obesity. It also reduces body weight and adiposity in some studies, possibly through effects on food intake and energy expenditure. 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea is its high selectivity and potency for PTP1B inhibition, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for once-daily oral dosing in animal studies. However, there are some limitations to using 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in lab experiments. For example, its efficacy may be limited by the degree of insulin resistance in the animal model used, and its effects on other metabolic pathways and tissues may not be fully understood.
未来方向
There are several future directions for research on 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea and related compounds. One direction is to investigate the long-term safety and efficacy of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in animal models and human clinical trials. Another direction is to explore the potential of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea as a combination therapy with other antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of PTP1B inhibition on glucose homeostasis and other metabolic pathways. Finally, the development of more potent and selective PTP1B inhibitors may lead to improved therapeutic options for type 2 diabetes and other metabolic disorders.
合成方法
The synthesis of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea involves a series of reactions starting from 2-ethylthiocyclopentanone and 3-methyl-2-pyridinecarboxaldehyde. The key step involves the condensation of these two compounds to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In vitro studies have shown that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea inhibits PTP1B activity with high selectivity and potency, leading to improved insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies have demonstrated that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea improves glucose tolerance and insulin sensitivity in rodent models of obesity and diabetes, without causing hypoglycemia or other adverse effects.
属性
IUPAC Name |
1-(2-ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-19-12-8-4-7-11(12)16-14(18)17-13-10(2)6-5-9-15-13/h5-6,9,11-12H,3-4,7-8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILCVVEOGPEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)

![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)